

Synthesis Pathway of C.I. Acid Brown 75: A Technical Guide

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Compound of Interest

Compound Name: C.I. Acid Brown 75

Cat. No.: B1632024

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C.I. Acid Brown 75 is a trisazo dye, characterized by the presence of three azo groups ($-N=N-$), which are responsible for its color.^[1] Its synthesis is a multi-step process involving sequential diazotization and azo coupling reactions. This guide provides a detailed overview of the synthesis pathway, experimental protocols, and relevant data for researchers and professionals in drug development and chemical synthesis.

I. Overview of the Synthesis Pathway

The industrial preparation of **C.I. Acid Brown 75** involves four key starting materials: 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid (commonly known as H-acid), resorcinol, 2-amino-4,6-dinitrophenol, and 4-nitroaniline (p-nitroaniline).^{[2][3][4]} The synthesis proceeds through a series of three diazotization and coupling stages.^[5]

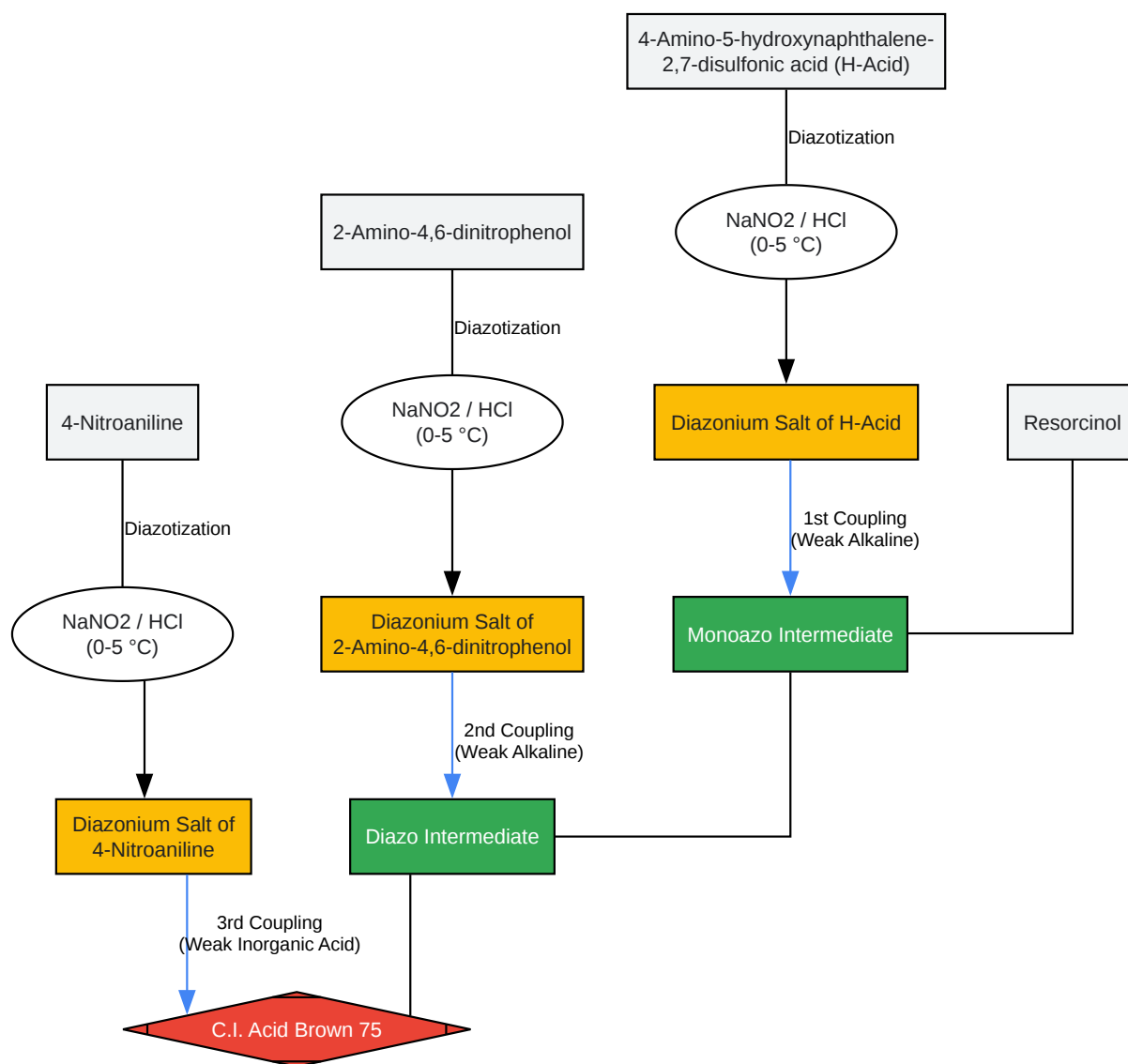
The general sequence is as follows:

- **First Coupling:** H-acid is diazotized and then coupled with resorcinol.
- **Second Coupling:** 2-amino-4,6-dinitrophenol is diazotized and coupled with the product from the first stage.
- **Third Coupling:** 4-nitroaniline is diazotized and coupled with the product from the second stage to yield the final **C.I. Acid Brown 75** dye.

The final product is then typically isolated by salting out, followed by filtration, drying, and crushing.

II. Visualization of the Synthesis Pathway

The following diagram illustrates the sequential steps in the synthesis of **C.I. Acid Brown 75**.



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Caption: Synthesis pathway of **C.I. Acid Brown 75**.

III. Quantitative Data Summary

The following table summarizes key quantitative data related to the industrial synthesis of **C.I. Acid Brown 75**.

Parameter	Sequential Batch Process	One-Pot Continuous Process	Reference
Yield	85–90%	82–85%	
Purity	>95%	87–90%	
Molecular Formula	C ₂₈ H ₁₅ N ₉ Na ₂ O ₁₆ S ₂	C ₂₈ H ₁₅ N ₉ Na ₂ O ₁₆ S ₂	
Molecular Weight	843.58 g/mol	843.58 g/mol	
C.I. Number	34905	34905	
CAS Number	8011-86-7	8011-86-7	

IV. Detailed Experimental Protocols

The following protocols are representative experimental procedures for the key reactions in the synthesis of **C.I. Acid Brown 75**, based on established methods for diazotization and azo coupling.

A. General Materials and Equipment

- Reactors: Glass beakers or round-bottom flasks of appropriate sizes.
- Stirring: Mechanical or magnetic stirrers.
- Temperature Control: Ice-water baths.
- pH Measurement: pH meter or indicator papers.
- Filtration: Büchner funnel with vacuum filtration setup.

- Reagents: 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid), resorcinol, 2-amino-4,6-dinitrophenol, 4-nitroaniline, sodium nitrite (NaNO_2), hydrochloric acid (HCl), sodium hydroxide (NaOH) or sodium carbonate (Na_2CO_3), and sodium chloride (NaCl).

B. Protocol for Diazotization of Aromatic Amines

This general protocol is applicable to H-acid, 2-amino-4,6-dinitrophenol, and 4-nitroaniline, with minor adjustments as noted.

- Preparation of Amine Solution:
 - Suspend one molar equivalent of the primary aromatic amine in a suitable amount of water and hydrochloric acid.
 - Cool the suspension to 0–5 °C in an ice-water bath with continuous stirring.
- Preparation of Nitrite Solution:
 - In a separate beaker, dissolve a slight molar excess (approximately 1.05 equivalents) of sodium nitrite in cold water.
- Diazotization Reaction:
 - Slowly add the chilled sodium nitrite solution dropwise to the stirred amine hydrochloride suspension.
 - Maintain the reaction temperature between 0 °C and 5 °C throughout the addition.
 - After the addition is complete, continue stirring for an additional 15-30 minutes to ensure the reaction goes to completion. The resulting solution contains the diazonium salt.

C. Protocol for Azo Coupling

This protocol outlines the general procedure for the coupling reactions.

- Preparation of Coupling Component Solution:

- Dissolve one molar equivalent of the coupling component (e.g., resorcinol or the intermediate from the previous coupling step) in an aqueous alkaline solution (e.g., dilute sodium hydroxide or sodium carbonate).
- Cool the solution to 0–5 °C in an ice-water bath.
- Coupling Reaction:
 - Slowly add the freshly prepared, cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.
 - Maintain the temperature at 0–5 °C and control the pH within the desired range (weakly alkaline for the first two couplings, and weakly acidic for the final coupling) by adding a base (like NaOH or Na₂CO₃) or acid as needed.
 - Continue stirring for 1-2 hours after the addition is complete to ensure full coupling.

D. Isolation and Purification of the Final Product

- Salting Out:
 - Once the final coupling reaction is complete, add sodium chloride to the reaction mixture to precipitate the dye.
- Filtration and Washing:
 - Collect the precipitated dye by vacuum filtration using a Büchner funnel.
 - Wash the filter cake with a small amount of cold, saturated sodium chloride solution to remove impurities.
- Drying and Crushing:
 - Dry the collected dye in an oven at a suitable temperature (e.g., 60-80 °C).
 - Crush the dried dye to obtain a fine powder.

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- To cite this document: BenchChem. [Synthesis Pathway of C.I. Acid Brown 75: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1632024#synthesis-pathway-of-c-i-acid-brown-75]

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